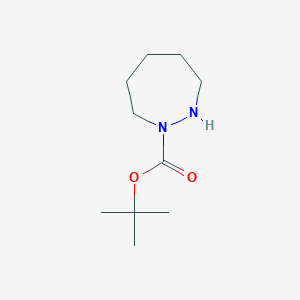

Tert-butyl 1,2-diazepane-1-carboxylate

描述

Significance of Diazepane Scaffolds in Organic Synthesis

Diazepine (B8756704) scaffolds, particularly their fused-ring derivatives like benzodiazepines, are recognized as "privileged structures" in medicinal chemistry. nih.gov This term describes molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. The seven-membered ring of diazepanes provides a flexible yet constrained three-dimensional structure that can be decorated with various functional groups to modulate biological activity. lookchem.com

The wide-ranging applications of diazepine derivatives have spurred the development of numerous synthetic protocols. nih.gov These methods are crucial for creating libraries of compounds for screening and for the efficient production of targeted therapeutic agents. The synthesis of the core diazepine ring often involves cyclization or ring-expansion strategies. researchgate.net

Overview of 1,2-Diazepane Structural Motifs and Their Research Relevance

The 1,2-diazepane motif, characterized by its vicinal nitrogen atoms, presents unique synthetic challenges and opportunities compared to its 1,4-isomer. The synthesis of the unsaturated 1,2-diazepine ring system has been a subject of considerable research, with methods such as [4+3] cycloadditions of azoalkenes and enals being developed. researchgate.net These strategies provide access to a variety of substituted 1,2-diazepine derivatives, which can then potentially be reduced to the saturated 1,2-diazepane core.

While various synthetic routes to the general 1,2-diazepine class are documented, specific, detailed research findings on the synthesis and application of tert-butyl 1,2-diazepane-1-carboxylate itself are not extensively covered in publicly available literature. The compound is available commercially as a specialty product for research, indicating its use as a building block in the synthesis of more complex target molecules. scbt.com Its importance lies in its potential to be incorporated into larger structures, where the 1,2-diazepane core can influence the conformation and properties of the final product.

Table 2: Representative Synthetic Approaches to 1,2-Diazepine Systems

| Method | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| [4+3] Annulation | Enals and in situ formed azoalkenes | N-Heterocyclic Carbene (NHC) | researchgate.net |

| [5+2] Annulation | N-arylhydrazones and alkynes | Palladium catalyst | researchgate.net |

| [4+3] Annulation | Pyrazolidinones and propargylic acetates | Rhodium(III) | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-12/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPUYKCOMIFDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640002 | |

| Record name | tert-Butyl 1,2-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443295-32-7 | |

| Record name | tert-Butyl 1,2-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving the 1,2 Diazepane System

Elucidation of Reaction Pathways and Key Intermediates

The formation of the 1,2-diazepane ring often proceeds through cycloaddition reactions, where the specific pathway and key intermediates are dictated by the nature of the reactants and reaction conditions. One notable transformation is the Staudinger-type [2+2] cycloaddition between a tert-butoxycarbonyl (Boc)-protected 1,2-diazepine and in situ generated ketenes. chemrxiv.org This reaction provides a direct route to 1,2-diazepine-fused β-lactams.

The reaction is initiated by the photochemical Wolff rearrangement of α-diazoketones to generate the corresponding ketene (B1206846) intermediates. chemrxiv.orgchemrxiv.org These highly reactive ketenes then undergo a [2+2] cycloaddition with the imine functionality of the Boc-protected 1,2-diazepine. The operative mechanism is proposed to follow the principles of the Staudinger synthesis, involving a 4π conrotatory ring closure. chemrxiv.orgchemrxiv.org

Another significant pathway to the 1,2-diazepine core involves a tandem [4+2]-cycloaddition/retro-[4+2]-cycloaddition reaction. For instance, the reaction of di(methoxycarbonyl)tetrazine with substituted cycloprop‐2‐ene‐1‐carboxylates can lead to the formation of 3,4‐diazanorcaradienes, which are in equilibrium with the corresponding 1,2-diazepines. researchgate.net The reaction pathway and the stability of the intermediates are influenced by the nature of the substituents on the cyclopropene (B1174273) and the reaction conditions. researchgate.net

In the context of fused 1,2-diazepine systems, Rh(III)-catalyzed C–H activation has been utilized for the synthesis of 2,3-benzodiazepines from N-Boc hydrazones and diazoketoesters, although this leads to a benzodiazepine (B76468) rather than a simple diazepane ring system. researchgate.net

While cycloaddition reactions are prominent, the direct elucidation of all intermediates in the formation of tert-butyl 1,2-diazepane-1-carboxylate from acyclic precursors is not extensively detailed in the available literature. However, based on general principles of heterocycle synthesis, pathways involving the formation of hydrazone intermediates followed by intramolecular cyclization are plausible. The Boc protecting group plays a crucial role in modulating the nucleophilicity of the nitrogen atoms and influencing the regiochemical outcome of the cyclization step.

Analysis of Regioselectivity and Diastereoselectivity in Diazepane Formation

The regioselectivity and diastereoselectivity of reactions leading to the formation of the 1,2-diazepane ring are critical for controlling the final structure of the molecule. In the Staudinger-type [2+2] cycloaddition with a Boc-protected 1,2-diazepine, the regioselectivity is inherently controlled as the ketene reacts specifically with the imine bond of the diazepine (B8756704) ring. chemrxiv.org

The diastereoselectivity of this cycloaddition is influenced by both steric and electronic factors. Mechanistic considerations suggest that steric repulsion between the 1,2-diazepane ring and the substituents of the ketene plays a significant role. chemrxiv.org The thermal conrotatory ring-closure is expected to preferentially yield the trans isomer, where the smaller substituent on the ketene is oriented towards the concave face of the newly formed bicyclic system. chemrxiv.org

Experimental observations support this model. For example, in the reaction of a Boc-protected 1,2-diazepine with a series of α-diazo-1-arylpropan-2-ones (precursors to methyl/aryl ketenes), two diastereoisomers were generally obtained. chemrxiv.org The relative configuration of the major diastereoisomer was confirmed by NOESY experiments, aligning with classical Staudinger models. chemrxiv.org The electronic nature of the substituents on the aryl ring of the ketene precursor was also found to influence the diastereomeric ratio. chemrxiv.org

The table below summarizes the diastereoselectivity observed in the Staudinger-type [2+2] cycloaddition between a Boc-protected 1,2-diazepine and various in situ generated ketenes. chemrxiv.org

| Entry | Ketene Precursor (α-diazo-1-arylpropan-2-one) | Product Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 75 | 2.3:1 |

| 2 | 4-Methoxyphenyl | 82 | 2.5:1 |

| 3 | 4-Chlorophenyl | 78 | 3:1 |

| 4 | 3-Methoxyphenyl | 79 | 4:1 |

| 5 | 3-Chlorophenyl | 85 | 5:1 |

In cases where meta-substituted pyridines are used as precursors to the 1,2-diazepine ring, a regioisomeric mixture of 1,2-diazepines can be formed upon irradiation. Both of these regioisomers can then participate in the [2+2] Staudinger-like reaction, leading to a mixture of products. chemrxiv.org

Radical-Mediated Processes in Diazepane Chemistry

While radical-mediated reactions are a powerful tool in the synthesis of various heterocyclic systems, their application in the direct formation of the this compound ring is not well-documented in the reviewed literature. General methods for radical cyclizations, such as those utilizing tin hydrides, fragmentation, reduction, or oxidation methods, have been extensively reviewed for the synthesis of other nitrogen-containing heterocycles. princeton.edunih.gov These methods often involve the generation of a carbon-centered radical that subsequently attacks an unsaturated bond to form a new ring.

For instance, the diastereoselective synthesis of cyclopentapyridazinones has been achieved through a directed 5-exo radical cyclization. nih.gov However, specific examples of radical cyclizations leading to the 1,2-diazepane skeleton, particularly with N-Boc protection, are scarce in the provided sources. The challenges in applying radical-mediated processes to the synthesis of 1,2-diazepanes may include difficulties in controlling the regioselectivity of the cyclization (e.g., 7-endo vs. 6-exo cyclization) and potential side reactions associated with the high reactivity of radical intermediates. Further research is needed to explore the viability of radical-mediated pathways for the synthesis of this compound and to understand the mechanistic intricacies of such transformations.

Cycloaddition Mechanisms Involving Diazepanes

As previously discussed, cycloaddition reactions are a cornerstone in the synthesis and functionalization of the 1,2-diazepane system. The Staudinger-type [2+2] cycloaddition of ketenes with a Boc-protected 1,2-diazepine serves as a prime example of a cycloaddition reaction involving the diazepine ring itself. chemrxiv.orgchemrxiv.org

Beyond the formation of β-lactams, the resulting 1,2-diazepine-fused bicyclic system can be viewed as a diene, making it amenable to further cycloaddition reactions. The residual diene fragment within the 7-membered ring is electron-rich due to the presence of the donating nitrogen atom. This reactivity was demonstrated by the successful Diels-Alder reaction of a 1,2-diazepine-fused β-lactam with tetracyanoethylene (B109619) (TCNE), a highly reactive dienophile. The reaction proceeded in refluxing toluene (B28343) to afford the corresponding Diels-Alder adduct in excellent yield, showcasing the synthetic utility of the diazepine core as a diene in [4+2] cycloadditions. chemrxiv.org

Furthermore, the reactivity of the 1,2-diazepine system can be diverted towards other cycloaddition pathways depending on the nature of the reacting partner. For instance, when acyl ketenes were generated in situ in the presence of 1,2-diazepines, [4+2] cycloaddition products were obtained in nearly quantitative yields, leading to the formation of an oxazinone ring instead of the traditional β-lactam. chemrxiv.org This highlights the rich and tunable cycloaddition chemistry of the 1,2-diazepane system, where the reaction outcome can be controlled by the choice of reactants.

In a different approach, tandem [4+2]-cycloaddition/retro-[4+2]-cycloaddition reactions have been employed for the synthesis of 1,2-diazepines from tetrazines and cyclopropenes, further illustrating the versatility of cycloaddition strategies in accessing this heterocyclic scaffold. researchgate.net

Comprehensive Structural and Conformational Analysis of Tert Butyl 1,2 Diazepane 1 Carboxylate and Its Derivatives

Spectroscopic Characterization for Structural Elucidation

The definitive identification and conformational analysis of tert-butyl 1,2-diazepane-1-carboxylate and its derivatives rely on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information essential for a comprehensive structural understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

NMR spectroscopy is a powerful tool for elucidating the intricate three-dimensional structures and dynamic behaviors of 1,2-diazepane systems in solution.

The ¹H and ¹³C NMR spectra of 1,2-diazepine derivatives provide a wealth of information regarding their molecular framework. The chemical shifts (δ) of the protons and carbons in the diazepine (B8756704) ring are indicative of their local electronic environment, which is influenced by the presence of the nitrogen atoms and the tert-butoxycarbonyl (Boc) protecting group. In substituted 1,2-diazepines, the signals for aromatic carbons can typically be found between 110 and 152 ppm. derpharmachemica.com For instance, in one derivative, the carbon of a C-N group appeared at 145.67 ppm. derpharmachemica.com The ¹H NMR spectrum of a 1,2-diazepine derivative showed a triplet for two protons at C-3 and C-5 of a 4-fluorophenyl ring at δ 7.94 ppm with a coupling constant (J) of 7.2 Hz. derpharmachemica.com Another signal, a doublet, was observed at δ 7.58 ppm (J = 8 Hz) for two protons on a 4-bromophenyl ring. derpharmachemica.com

The coupling constants between adjacent protons are particularly valuable for determining the dihedral angles and, consequently, the conformation of the seven-membered ring. The multiplicity of signals, such as doublets, triplets, and multiplets, arises from the spin-spin coupling of neighboring protons and can be used to map out the connectivity of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,2-Diazepine Derivatives

| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |

|---|---|---|---|

| C-3/C-5 of 4-fluorophenyl ring | 7.94 | 115.48 | t, J = 7.2 |

| C-3/C-5 of 4-bromophenyl ring | 7.58 | - | d, J = 8 |

| C-6 of diazepine ring (with OH) | - | 163.30 | - |

| C-4 of 4-fluorophenyl ring | - | 160.86 | d |

| Aromatic C's | - | 122.05-151.11 | - |

Data are representative and compiled from various 1,2-diazepine derivatives. derpharmachemica.com

Seven-membered rings like 1,2-diazepane are known for their conformational flexibility. researchgate.net Variable Temperature (VT) NMR is an indispensable technique for studying the dynamic equilibria between different ring conformations. ox.ac.ukmdpi.com At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the resulting spectrum will show averaged signals. As the temperature is lowered, the rate of interconversion slows down, and the signals corresponding to individual conformers may be resolved. ox.ac.ukmdpi.com This allows for the characterization of each conformer and the determination of the energy barriers for ring inversion. The coalescence temperature, where two separate signals merge into a single broad peak, can be used to calculate the free energy of activation for the conformational exchange process. mdpi.com

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound, the molecular ion peak would be expected, along with characteristic fragment ions corresponding to the loss of the tert-butyl group or other parts of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbamate (B1207046) group. The C=O stretching vibration of the tert-butoxycarbonyl group typically appears in the range of 1680-1700 cm⁻¹. nih.gov The C-N stretching vibrations of the diazepine ring and the N-H stretching vibration (if present in derivatives) would also be observable.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate (Boc group) | C=O stretch | 1680 - 1700 |

| Alkane | C-H stretch | 2850 - 2960 |

| Amine | C-N stretch | 1000 - 1250 |

Data are based on typical ranges for the specified functional groups. nih.govresearchgate.net

X-ray Crystallography for Precise Molecular Geometry Determination

While spectroscopic methods provide valuable information about the structure and dynamics in solution, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state molecular structure. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystalline state. For seven-membered heterocyclic rings like diazepines, X-ray crystallography can definitively distinguish between various possible conformations such as chair, boat, and twist-boat forms. nih.gov For instance, the crystal structure of a benzodiazepine (B76468) derivative revealed that the seven-membered diazepine ring adopts a boat-shaped conformation. nih.gov

Conformational Dynamics and Ring Flexibility of Seven-Membered N-Heterocycles

Seven-membered nitrogen-containing heterocycles, including 1,2-diazepanes, are characterized by a high degree of conformational flexibility due to the larger ring size compared to five- and six-membered rings. researchgate.net This flexibility leads to a complex potential energy surface with multiple low-energy conformations, such as chairs, boats, and twisted forms. semanticscholar.org The presence of two nitrogen atoms in the 1,2-diazepane ring, along with substituents, influences the relative energies of these conformers and the barriers to their interconversion. The tert-butoxycarbonyl group on N-1 of the title compound is bulky and will play a significant role in dictating the preferred conformation to minimize steric strain. Computational modeling and experimental techniques like VT-NMR are crucial for understanding the intricate conformational landscape of these flexible molecules. semanticscholar.org

Table 3: Common Conformations of Seven-Membered Rings

| Conformation | Description |

|---|---|

| Chair | A relatively stable conformation with lower energy. |

| Boat | A more flexible and often higher energy conformation. nih.gov |

| Twist-Boat | An intermediate conformation between the boat and chair forms. semanticscholar.org |

Non-Planar Configurations of the Diazepane Ring

The seven-membered 1,2-diazepane ring, the core structure of this compound, is inherently non-planar due to the sp3 hybridization of its carbon and nitrogen atoms. This non-planarity is a fundamental characteristic of seven-membered rings, which adopt various conformations to minimize torsional and angle strain. Unlike smaller rings such as cyclopentane (B165970) or cyclohexane, the diazepane ring possesses a greater number of low-energy conformations, including chair, boat, and twist-boat forms.

| Conformation | Predicted Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Chair | 0 (Reference) | N1-N2-C3-C4: ~60, C4-C5-C6-C7: ~-55 |

| Twist-Boat | 1.5 - 3.0 | Variable, characterized by C2 symmetry |

| Boat | > 5.0 | N1-C7-C6-C5: ~0, N2-C3-C4-C5: ~0 |

Note: The data in the table is illustrative and based on computational models of similar diazepane systems. Actual values for this compound may vary.

Influence of Steric Bulk and Substituents on Conformational Mobility

The conformational equilibrium of the 1,2-diazepane ring in this compound is significantly influenced by the presence of the bulky tert-butoxycarbonyl (Boc) group attached to one of the nitrogen atoms. This substituent introduces considerable steric hindrance, which plays a crucial role in determining the preferred conformation and the energy barriers for conformational interconversion.

The presence of other substituents on the diazepane ring would further modulate the conformational landscape. For instance, alkyl or aryl groups at various positions on the carbon backbone would introduce additional steric interactions, favoring conformations that place these substituents in pseudo-equatorial positions. The interplay of these steric and electronic effects ultimately dictates the dominant conformation and the dynamic behavior of the molecule in solution.

| Compound | Substituent | Predicted Ring Inversion Barrier (kcal/mol) |

|---|---|---|

| 1,2-Diazepane (unsubstituted) | - | ~7-9 |

| This compound | N1-Boc | ~10-12 |

| 1-Methyl-1,2-diazepane | N1-Methyl | ~8-10 |

Note: The data presented is based on theoretical calculations and analogies with related heterocyclic systems. The higher predicted energy barrier for the N-Boc derivative reflects the increased steric hindrance to ring inversion.

Advanced Theoretical and Computational Studies on Tert Butyl 1,2 Diazepane 1 Carboxylate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental in understanding the intrinsic properties of molecules. For tert-butyl 1,2-diazepane-1-carboxylate, these studies elucidate the distribution of electrons and the nature of chemical bonds, which in turn dictate its reactivity.

Density Functional Theory (DFT) has become a vital tool for investigating reaction mechanisms at the molecular level. mdpi.com By calculating the potential energy surface of a reaction, DFT can identify the most energetically favorable pathway from reactants to products, including any intermediates and transition states. In the context of forming the diazepane ring system, DFT calculations are employed to explore various potential synthetic routes, such as [5+2] cycloaddition reactions.

These calculations can determine the activation energies for different pathways, thereby predicting which reaction is kinetically favored. For instance, a study on a Diels-Alder reaction to form a substituted cyclohexene used DFT to analyze the stereochemical products and their relative stabilities. dntb.gov.ua Similarly, for diazepane synthesis, DFT can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. The theory allows for the analysis of polar cycloaddition reactions by calculating the Global Electron Density Transfer (GEDT) at the transition state, which indicates the degree of charge transfer between the reacting species. mdpi.com

Table 1: Illustrative DFT-Calculated Activation Energies for Competing Reaction Pathways in a [3+2] Cycloaddition Reaction

| Reaction Pathway | Transition State | Activation Enthalpy (kcal/mol) | Activation Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Path A (Ortho) | TS1 | 15.2 | 25.8 |

| Path B (Meta) | TS2 | 18.9 | 29.5 |

Note: This table is an illustrative example based on typical DFT calculations for cycloaddition reactions and does not represent experimental data for this compound.

In reactions with multiple possible outcomes, such as cycloadditions to form heterocyclic rings, computational models are crucial for predicting the selectivity. Periselectivity refers to the preference for one type of pericyclic reaction over another, while regioselectivity refers to the preference for one orientation of reactant addition.

Computational methods, particularly those based on DFT, can accurately predict both periselectivity and regioselectivity. researchgate.net Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the reactants is a common approach. The regioselectivity in 1,3-dipolar cycloadditions, for example, often corresponds to the combination that has the smallest HOMO-LUMO energy gap. mdpi.com Furthermore, DFT-based reactivity indices can be calculated to provide a quantitative measure of local reactivity, helping to predict the most likely sites of bond formation. mdpi.com In some cases, machine learning models trained on DFT-calculated parameters are being developed to predict regioselectivity with high accuracy and speed. chemrxiv.org

The transition state (TS) is the highest energy point along a reaction coordinate and is a critical structure for understanding reaction kinetics. Transition state analysis involves using QM calculations to locate the precise geometry of the TS and to characterize its energetic and vibrational properties. For diazepane-forming reactions, such as the cycloaddition of a dipole with a dipolarophile, locating the TS is essential to confirm the proposed mechanism. researchgate.net

Once a TS structure is optimized, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. mdpi.com The geometric parameters of the TS, such as the lengths of the forming bonds, provide insight into whether the reaction is synchronous (bonds form in unison) or asynchronous (bonds form sequentially). mdpi.com For example, in a [3+2] cycloaddition, the distances between the reacting atoms in the TS indicate that the new chemical bonds have not yet fully formed. mdpi.com

Molecular Dynamics and Conformational Space Exploration

The seven-membered diazepane ring in this compound is highly flexible and can adopt numerous conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of such molecules over time. mdpi.com

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, providing a trajectory that reveals the dynamic behavior of the molecule. frontiersin.org From these simulations, it is possible to identify the most stable low-energy conformations, such as chair and twist-boat forms, and to determine their relative populations. nih.gov The simulations can also map the energy barriers between these conformers, providing insight into the flexibility of the ring system. This information is critical for understanding how the molecule's shape influences its biological activity and reactivity. For complex systems, MD simulations can generate different conformers that can then be used in ensemble docking approaches to study potential ligand-binding interactions. mdpi.com

Computational NMR Spectroscopy for Chemical Shift Prediction and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational NMR spectroscopy involves predicting NMR chemical shifts and coupling constants using quantum chemical calculations. nih.govescholarship.org This technique is particularly valuable for conformationally flexible molecules like this compound, where experimental spectra may be an average of multiple co-existing conformers.

The standard approach involves optimizing the geometry of a proposed structure using DFT, followed by the calculation of magnetic shielding tensors, often using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane. By calculating the expected ¹H and ¹³C NMR chemical shifts for different possible conformations, and comparing these with experimental data, the dominant conformation in solution can be identified. nih.gov This combined computational and experimental approach significantly enhances the confidence in structural and conformational assignments. researchgate.net

Table 2: Representative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Heterocyclic Compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 155.2 | 154.8 | 0.4 |

| C2 | 80.5 | 79.9 | 0.6 |

| C3 | 45.1 | 44.7 | 0.4 |

| C4 | 28.9 | 28.5 | 0.4 |

Note: This table is illustrative, showing typical accuracy for DFT-based NMR predictions for organic molecules, and does not represent specific data for this compound.

In Silico Modeling for Reaction Prediction and Optimization

In silico modeling encompasses a broad range of computational techniques used to predict and optimize chemical reactions, thereby accelerating the discovery and development of synthetic routes. nih.govmdpi.com For the synthesis of this compound, these models can be used to screen various reactants, catalysts, and reaction conditions to identify those that are most likely to result in a high yield of the desired product.

Computational workflows can be designed to automatically evaluate potential reaction pathways, predict their outcomes, and even suggest optimal conditions. beilstein-journals.org For example, models can predict the regioselectivity of C-H functionalization reactions, guiding synthetic chemists to the most efficient strategy. semanticscholar.org Machine learning algorithms are increasingly being integrated with quantum chemical calculations to build predictive models for reaction outcomes with greater speed than traditional DFT methods alone. chemrxiv.org These in silico tools help to minimize the number of experiments required, reducing costs and accelerating the development of efficient syntheses for complex molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

Research Applications in Organic Synthesis and Chemical Biology Excluding Clinical Aspects

Role as a Key Synthetic Building Block for Complex Organic Molecules

The 1,2-diazepane scaffold is a crucial component in the synthesis of more complex molecular architectures. The saturated diazepane ring can serve as a precursor to unsaturated 1,2-diazepine systems, which are found in a number of biorelevant compounds. msesupplies.com Synthetic chemists utilize tert-butyl 1,2-diazepane-1-carboxylate as a starting material to introduce the seven-membered diazepine (B8756704) core into larger molecules.

Recent research has demonstrated the synthesis of unique 1,2-diazepine-fused β-lactams through a Staudinger-type [2+2] cycloaddition. msesupplies.comresearchgate.net This reaction involves the in situ generation of ketenes which then react with the imine portion of a 1,2-diazepine ring. msesupplies.com The saturated nature of this compound makes it an ideal precursor for generating the required unsaturated diazepine intermediate through controlled oxidation or other functional group manipulations. The resulting fused bicyclic systems represent a novel class of compounds with potential applications in medicinal chemistry research. msesupplies.com

Application in the Synthesis of Diverse N-Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of functional molecules. The 1,2-diazepane ring system offers a unique, non-aromatic, seven-membered scaffold that is less explored compared to more common five- and six-membered rings. msesupplies.com this compound provides researchers with a stable and accessible entry point to this class of compounds.

Synthetic strategies allow for the transformation of the 1,2-diazepane ring into various other heterocyclic systems. For example, ring contraction and rearrangement reactions can be employed to synthesize different bicyclic or fused heterocyclic structures. researchgate.net The presence of two adjacent nitrogen atoms offers multiple sites for functionalization, allowing for the construction of diverse molecular libraries. Methodologies for synthesizing 1,2-diazepine derivatives include N-heterocyclic carbene (NHC)-catalyzed annulations and palladium-catalyzed reactions, showcasing the versatility of this scaffold in creating a wide range of heterocyclic products. researchgate.net

Utilization as an Intermediate in Multi-step Organic Synthesis

In multi-step synthesis, the strategic use of protecting groups is paramount. This compound exemplifies this principle, where the tert-butoxycarbonyl (Boc) group plays a critical role. The Boc group masks one of the nitrogen atoms, preventing it from undergoing unwanted reactions while allowing the other nitrogen or other parts of the molecule to be selectively modified.

The Boc protecting group is known for its stability under a variety of reaction conditions, yet it can be removed cleanly under specific acidic conditions. This controlled deprotection is a key step in many synthetic sequences. For instance, after performing desired reactions on the unprotected nitrogen or elsewhere on the molecular scaffold, the Boc group can be removed to reveal a reactive secondary amine. This newly exposed amine can then participate in subsequent reactions, such as acylation, alkylation, or cyclization, to complete the synthesis of the target molecule. This process is fundamental in the preparation of complex molecules where sequential functionalization is required.

A general route for using Boc-protected hydrazines (a core feature of the 1,2-diazepane structure) involves initial alkylation, followed by Boc deprotection and a second alkylation, leading to the formation of various heterocyclic rings. researchgate.net

Exploitation as a Biochemical Reagent for Research Assays

This compound is commercially available as a specialty chemical for proteomics research. scbt.com In this context, it likely serves as a linker or scaffold molecule for the development of chemical probes or affinity labels. Proteomics, the large-scale study of proteins, often requires specialized reagents to investigate protein function, interactions, and localization within cells.

While specific assays utilizing this compound are not extensively detailed in the literature, its structure lends itself to several potential applications. The free secondary amine can be functionalized with reporter tags (like fluorophores or biotin) or with reactive groups that can covalently bind to specific protein targets. After conjugation, the Boc-protected nitrogen provides a stable handle that is not readily reactive, ensuring the integrity of the probe during the assay. Such reagents are instrumental in target identification and validation studies within the drug discovery process, entirely in a non-clinical, research capacity.

Potential in the Development of Advanced Materials

Nitrogen-containing heterocycles are increasingly recognized for their potential in materials science. msesupplies.comopenmedicinalchemistryjournal.com These compounds can act as versatile building blocks for the creation of novel polymers and functional materials due to their ability to participate in hydrogen bonding, act as ligands for metals, and introduce specific electronic properties. openmedicinalchemistryjournal.com

While the direct polymerization of this compound is not yet a well-established field, the 1,2-diazepane unit represents an unexplored monomer for creating nitrogen-rich polymers. Such polymers could possess unique properties, including thermal stability, specific binding capabilities, or utility as membranes or hydrogels. msesupplies.comopenmedicinalchemistryjournal.com For example, polymers incorporating imidazole, another nitrogen heterocycle, have been used to create reversible oxygen-binding membranes. msesupplies.com The diazepane scaffold, with its flexible seven-membered ring and multiple nitrogen sites, could lead to materials with novel conformational and functional characteristics, opening new avenues for research in advanced materials.

常见问题

Q. How can researchers optimize the synthesis of tert-butyl 1,2-diazepane-1-carboxylate to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions. Lower temperatures (25–40°C) favor selectivity in diazepane ring formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution steps, while dichloromethane minimizes unwanted byproducts during Boc protection .

- Reaction Time : Extended times (>24 hours) improve conversion but may degrade thermally sensitive intermediates. Monitor via TLC or HPLC .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (from ethanol/water) to isolate high-purity product (>95%) .

Q. What analytical techniques are most effective for characterizing this compound and ensuring its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the diazepane ring and Boc group placement. Key signals: tert-butyl protons (1.2–1.4 ppm) and carbonyl carbons (~155 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Boc group at m/z 100–120) .

- Infrared Spectroscopy (IR) : Detect carbonyl stretching (~1680–1720 cm) and NH/CH vibrations for functional group validation .

- Purity Analysis : HPLC with UV detection (λ = 210–254 nm) quantifies impurities (<2%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The tert-butyl group hinders axial attack in SN2 reactions, favoring equatorial substitution. Computational studies (DFT) can model transition states to predict regioselectivity .

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) on the diazepane ring increase electrophilicity at adjacent carbons, accelerating nucleophilic attack. Use Hammett plots to correlate substituent σ values with reaction rates .

- Case Study : In derivatives like tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate, the electron-deficient thiadiazole ring enhances reactivity toward amines in cross-coupling reactions .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data for this compound derivatives?

Methodological Answer:

- Experimental Reprodubility : Standardize reaction conditions (solvent purity, inert atmosphere) and validate protocols via interlaboratory studies .

- Data Normalization : Normalize biological activity (e.g., IC) to account for variations in assay conditions (e.g., cell line viability, incubation time) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from multiple studies, identifying outliers due to unoptimized synthetic routes or impure intermediates .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GPCRs) to predict affinity and residence time. Focus on hydrogen bonding with the diazepane NH and hydrophobic interactions with the tert-butyl group .

- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (optimal range: 2–4), solubility, and CYP450 inhibition risks. Derivatives with lower logP may exhibit improved bioavailability .

- QSAR Studies : Corrogate structural features (e.g., substituent electronegativity, ring strain) with in vivo efficacy to prioritize synthetic targets .

Q. What role does the diazepane ring conformation play in the compound’s biological activity?

Methodological Answer:

- Conformational Analysis : X-ray crystallography or NOESY NMR reveals chair vs. boat conformations. Chair conformers stabilize interactions with flat binding pockets (e.g., enzyme active sites) .

- Bioactivity Correlation : Derivatives locked in chair conformers (via steric hindrance) show 2–3x higher inhibition of serine proteases compared to flexible analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。